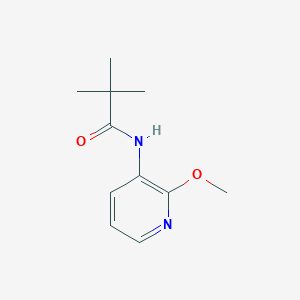

N-(2-Methoxypyridin-3-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRBOVWSWSYETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447247 | |

| Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-19-8 | |

| Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxypyridin-3-yl)pivalamide is a chemical compound that belongs to the class of pivalamide and pyridine derivatives. [1]With the CAS number 125867-19-8, this molecule serves as a versatile building block in the realms of medicinal chemistry, organic synthesis, and material science. [1]Its structural features, combining a methoxypyridine core with a bulky pivaloyl group, make it a subject of interest for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential relevance in drug discovery, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 125867-19-8 | Multiple Sources |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Multiple Sources |

| Molecular Weight | 208.26 g/mol | Multiple Sources |

| Melting Point | 53-57 °C | J&K Scientific |

| Boiling Point | 317.4 ± 32.0 °C at 760 mmHg | ChemNet, Guidechem, ECHEMI |

| Density | 1.079 g/cm³ | J&K Scientific, ChemNet, Guidechem, ECHEMI |

| pKa (Predicted) | 16.60 ± 0.50 | Guidechem |

| Flash Point | 145.8 ± 25.1 °C | ChemNet, Guidechem, ECHEMI |

| Molar Refractivity | 58.7 ± 0.3 cm³ | ChemNet, Guidechem, ECHEMI |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, a general synthetic strategy can be inferred from related research on 2-alkoxy-3-aminopyridine derivatives. A plausible synthetic route is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

The synthesis would likely involve the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride in an inert solvent and in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

-

Dissolution: Dissolve 2-methoxy-3-aminopyridine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add a stoichiometric amount of pivaloyl chloride to the cooled solution under constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Potential Applications in Drug Discovery

While there is no direct evidence of the biological activity of this compound in the public domain, its structural components suggest potential areas of interest for drug development. The pyridine ring is a common scaffold in many biologically active compounds.

Recent research has highlighted the significance of the N-(2-methoxypyridin-3-yl) moiety in the development of potent inhibitors for key cellular targets. For instance, a 2023 study reported that a derivative, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, exhibited strong inhibitory activity against PI3K (Phosphatidylinositol 3-kinase). [2]The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The potent activity of this related compound suggests that the N-(2-methoxypyridin-3-yl) core can be a valuable pharmacophore for designing inhibitors of this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of N-(2-methoxypyridin-3-yl) derivatives.

The pivaloyl group, a bulky tert-butyl group, can influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. Its steric hindrance can protect the adjacent amide bond from enzymatic degradation, potentially leading to a longer biological half-life.

Spectroscopic Data

At present, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers synthesizing or working with this compound are encouraged to perform these analyses to confirm its structure and purity.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules, particularly in the field of drug discovery. While specific biological data for this compound is currently lacking, the demonstrated activity of structurally related compounds in inhibiting critical cancer-related signaling pathways highlights the potential of its core structure as a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the biological profile of this and related compounds.

References

"N-(2-Methoxypyridin-3-yl)pivalamide" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of N-(2-Methoxypyridin-3-yl)pivalamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental and analytical work.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 125867-19-8 |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CC=CN=C1OC |

| InChI Key | YXFAOWYMDGUFIQ-UHFFFAOYSA-N |

Synthetic Protocol

The following protocol details a robust method for the synthesis of this compound, derived from established chemical literature on analogous transformations. The procedure involves the acylation of 2-methoxypyridin-3-amine with pivaloyl chloride.

Materials and Reagents

-

2-Methoxypyridin-3-amine (CAS: 20265-38-7)

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add pivaloyl chloride (1.2 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Putative Biological Activity and Signaling Pathway

While direct experimental evidence for the biological target of this compound is not extensively available, its structural motif is prominently featured in a class of molecules designed as inhibitors of the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action, where this compound or its derivatives act as dual PI3K/mTOR inhibitors, thereby blocking downstream signaling cascades that promote tumorigenesis.

Caption: Proposed inhibition of the PI3K/mTOR signaling pathway.

Spectroscopic Characterization of N-(2-Methoxypyridin-3-yl)pivalamide: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of N-(2-Methoxypyridin-3-yl)pivalamide based on its molecular structure. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet of doublets | 1H | Pyridine H (position 6) |

| ~7.8 | Doublet of doublets | 1H | Pyridine H (position 4) |

| ~7.0 | Doublet of doublets | 1H | Pyridine H (position 5) |

| ~7.5 | Singlet (broad) | 1H | N-H (Amide) |

| ~3.9 | Singlet | 3H | O-CH₃ (Methoxy) |

| ~1.3 | Singlet | 9H | C-(CH₃)₃ (tert-Butyl) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C=O (Amide) |

| ~158 | C-OCH₃ (Pyridine) |

| ~145 | C-N (Pyridine) |

| ~138 | CH (Pyridine) |

| ~125 | C-NH (Pyridine) |

| ~118 | CH (Pyridine) |

| ~53 | O-CH₃ |

| ~39 | Quaternary C (tert-Butyl) |

| ~27 | C-(CH₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H Stretch (Amide) |

| 2950-3000 | C-H Stretch (Aliphatic) |

| 1660-1690 | C=O Stretch (Amide) |

| 1580-1610 | C=C and C=N Stretch (Pyridine ring) |

| 1200-1300 | C-O Stretch (Methoxy) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 208.26 | [M]⁺ (Molecular Ion) |

| 151.18 | [M - C(CH₃)₃]⁺ |

| 123.15 | [M - C(O)C(CH₃)₃]⁺ |

| 85.10 | [C(O)C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectral data would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the ion source. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(2-Methoxypyridin-3-yl)pivalamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of N-(2-Methoxypyridin-3-yl)pivalamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents high-quality predicted ¹H and ¹³C NMR data. These predictions are based on established computational algorithms and analysis of structurally analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such spectra and includes a structural diagram with key NMR correlations.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were generated using a combination of NMR prediction software and are benchmarked against known spectral data for similar molecular fragments, including 2-methoxypyridine, 3-aminopyridine, and pivalamide derivatives.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | dd | 1H | H-6 (Pyridine) |

| ~7.85 | dd | 1H | H-4 (Pyridine) |

| ~7.50 | s (broad) | 1H | NH (Amide) |

| ~6.90 | dd | 1H | H-5 (Pyridine) |

| ~3.95 | s | 3H | OCH₃ (Methoxy) |

| ~1.30 | s | 9H | C(CH₃)₃ (Pivaloyl) |

Note: s = singlet, dd = doublet of doublets. Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~176.5 | C=O (Amide) |

| ~158.0 | C-2 (Pyridine, C-O) |

| ~142.0 | C-6 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~125.0 | C-3 (Pyridine, C-N) |

| ~115.0 | C-5 (Pyridine) |

| ~53.0 | OCH₃ (Methoxy) |

| ~39.5 | C(CH₃)₃ (Pivaloyl, quat.) |

| ~27.5 | C(CH₃)₃ (Pivaloyl, Me) |

Note: Chemical shifts are referenced to CDCl₃ at 77.16 ppm.

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection : A deuterated solvent that fully dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

-

Instrument : A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment (e.g., zg30 or zg).

-

Temperature : 298 K.

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

Pulse Width : Calibrated 30° or 90° pulse.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Temperature : 298 K.

-

Spectral Width : 200-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Decoupling : Broadband proton decoupling during acquisition.

-

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing : Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments.

Caption: Molecular structure of this compound with key predicted NMR assignments.

Technical Guide: Solubility Profile of N-(2-Methoxypyridin-3-yl)pivalamide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for N-(2-Methoxypyridin-3-yl)pivalamide in various organic solvents is not publicly available. This guide provides a framework of standardized experimental protocols and data presentation templates that are industry-accepted for determining and reporting such data. The presented table contains hypothetical data for illustrative purposes.

Introduction

This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical method development. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles, making it a critical parameter in drug discovery and process chemistry.

This technical guide outlines the established methodologies for determining the solubility of this compound, provides a template for the systematic presentation of solubility data, and includes a workflow for a typical solubility determination experiment.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When assessing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the compound. The "gold standard" for determining thermodynamic solubility is the Shake-Flask method, which allows sufficient time for the system to reach equilibrium.[1][2][3]

-

Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic solvent and observing the concentration at which precipitation occurs.[1][4][5] This method is faster and more amenable to high-throughput screening.[6][7] However, the resulting values are often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[8][9]

The choice of method depends on the stage of research. Kinetic solubility is often used in early-stage discovery for rapid screening, while thermodynamic solubility is critical for later-stage development and formulation.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the most reliable for determining thermodynamic solubility.[2][3]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is suitable for rapid screening of solubility.[1][4][10]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) at a known high concentration (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is then detected. This can be done visually or, more quantitatively, using instrumental methods like nephelometry (which measures light scattering from suspended particles) or turbidimetry.[6]

-

Determination of Kinetic Solubility: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that remains clear (free of precipitate).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Shake-Flask | > 200 | > 0.96 |

| N,N-Dimethylformamide (DMF) | 36.7 | Shake-Flask | > 200 | > 0.96 |

| Dichloromethane (DCM) | 8.9 | Shake-Flask | 150 | 0.72 |

| Acetone | 20.7 | Shake-Flask | 85 | 0.41 |

| Ethyl Acetate | 6.0 | Shake-Flask | 50 | 0.24 |

| Acetonitrile | 37.5 | Shake-Flask | 45 | 0.22 |

| 2-Propanol | 19.9 | Shake-Flask | 20 | 0.10 |

| Methanol | 32.7 | Shake-Flask | 15 | 0.07 |

| Toluene | 2.4 | Shake-Flask | 5 | 0.02 |

| Hexane | 1.9 | Shake-Flask | < 1 | < 0.005 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocols outlined above.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the Shake-Flask method followed by HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship: Factors Influencing Solubility

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Key Factors Influencing Compound Solubility.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

N-(2-Methoxypyridin-3-yl)pivalamide: An In-depth Technical Guide to a Privileged Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Within this broad class, the N-(2-methoxypyridin-3-yl)amide moiety has emerged as a key pharmacophore for achieving potent and selective inhibition of various protein kinases. This technical guide provides a comprehensive overview of the N-(2-methoxypyridin-3-yl)pivalamide scaffold and its derivatives as kinase inhibitors. We delve into the synthesis, structure-activity relationships (SAR), and mechanism of action against key kinase targets, including phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). Detailed experimental protocols for relevant assays are provided, and key signaling pathways and experimental workflows are visualized to offer a holistic understanding of this important chemical scaffold in drug discovery.

Introduction: The Prominence of Pyridine Scaffolds in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 2-aminopyridine motif is a recurring structural feature in many kinase inhibitors, valued for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The this compound scaffold builds upon this foundation, incorporating a methoxy group at the 2-position and a pivalamide group at the 3-position of the pyridine ring. These substitutions can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

While direct literature on this compound as a kinase inhibitor is limited, extensive research on closely related analogs, particularly N-(2-methoxypyridin-3-yl)sulfonamides and other 2,3-substituted pyridines, provides a strong basis for its potential as a versatile kinase inhibitor scaffold.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its analogs typically starts from commercially available 3-amino-2-methoxypyridine or its precursors.[1][2] The key step involves the acylation of the 3-amino group with pivaloyl chloride or a related acylating agent. Further diversification can be achieved through modifications of the pyridine ring, often via cross-coupling reactions.

A general synthetic workflow is depicted below:

Structure-Activity Relationships (SAR) and Targeted Kinases

The N-(2-methoxypyridin-3-yl)amide scaffold has been explored for the inhibition of several important kinase families. The following sections summarize the key SAR findings for different kinase targets.

PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[3] The N-(2-methoxypyridin-3-yl)benzenesulfonamide motif, a close analog of the pivalamide scaffold, is a key pharmacophoric element in potent PI3K and mTOR inhibitors.[4]

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide derivative | PI3K/mTOR | 1.7 | [5] |

| Imidazo[1,2-a]pyridine derivative | PI3Kα | 0.8 | [3] |

| Sulfonamide methoxypyridine derivative (22c) | PI3Kα | 0.22 | [4] |

| Sulfonamide methoxypyridine derivative (22c) | mTOR | 23 | [4] |

Table 1: Inhibitory activities of N-(2-methoxypyridin-3-yl)amide analogs against PI3K/mTOR kinases.

The sulfonamide group in these analogs often forms crucial hydrogen bonds within the kinase active site. The pivalamide group in the title scaffold could serve as a bioisostere for the sulfonyl group, potentially offering different physicochemical properties while maintaining key interactions.

The PI3K/AKT/mTOR signaling pathway and the points of inhibition by these compounds are illustrated below:

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their inhibitors are valuable anticancer agents. The 2-aminopyridine scaffold is a common feature in CDK inhibitors. Recent studies have identified dual CDK9/HDAC inhibitors based on 2-aminopyridine and 2-aminopyrimidine scaffolds.[6]

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |

| 2-Aminopyridine derivative (8e) | CDK9 | 88.4 | [6] |

| 2-Aminopyrimidine derivative (9e) | FLT3 | 30.4 | [6] |

| (4-Pyrazolyl)-2-aminopyrimidine (17) | CDK2 | 0.29 | [7] |

| 2-Aminopurine derivative (11l) | CDK2 | 19 | [8] |

Table 2: Inhibitory activities of aminopyridine and related scaffolds against CDKs.

The this compound scaffold could be explored for CDK inhibition, where the pivalamide group could modulate selectivity and cell permeability.

p38 MAP Kinase

The p38 MAPK pathway is involved in inflammatory responses and cellular stress. 2,3,5-Trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release through the modulation of the p38 MAPK signaling pathway.[9] This highlights the potential of substituted pyridine scaffolds, including the one , for developing anti-inflammatory agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

-

Add 0.5 µL of the test compound at various concentrations.

-

Initiate the reaction by adding 2 µL of 2.5X ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using dose-response curve fitting software.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13][14]

Materials:

-

Cultured cells

-

Test compound

-

PBS with protease inhibitors

-

Thermal cycler

-

Lysis buffer

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Antibody against the target kinase

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

-

Heat Challenge:

-

Harvest and resuspend cells in PBS with protease inhibitors.

-

Aliquot cell suspension into PCR tubes and heat at a range of temperatures for 3 minutes using a thermal cycler.

-

-

Cell Lysis and Fractionation:

-

Lyse cells by freeze-thaw cycles.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

-

Protein Analysis:

-

Quantify the amount of soluble target protein in the supernatant by Western blot analysis.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.

-

References

- 1. hurawalhi.com [hurawalhi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway | DIGITAL.CSIC [digital.csic.es]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Biological Targets of N-(2-Methoxypyridin-3-yl)pivalamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core biological targets of derivatives based on the N-(2-Methoxypyridin-3-yl)pivalamide scaffold. The primary focus of current research on these compounds centers on their potent inhibitory activity against key enzymes in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Primary Biological Targets: PI3K and mTOR

Derivatives of this compound, particularly sulfonamide methoxypyridine derivatives, have been identified as potent dual inhibitors of PI3K and mTOR.[1][2][3][4] These enzymes are crucial nodes in a signaling cascade that is frequently hyperactivated in tumor cells, making them attractive targets for cancer therapy.

The dual inhibition of both PI3K and mTOR is a strategic approach in cancer treatment. It can overcome the feedback loops that often limit the efficacy of single-target inhibitors.[5] Specifically, inhibiting mTOR can sometimes lead to the compensatory activation of AKT, which can be mitigated by the simultaneous inhibition of PI3K.[5]

One of the most promising compounds from this class is designated as 22c , which incorporates a quinoline core. This compound has demonstrated potent inhibitory activity against both PI3Kα and mTOR.[1][2][3]

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory potency of a series of representative this compound derivatives against PI3Kα and mTOR, as well as their anti-proliferative activity in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [6]

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 22a | 0.85 | 45 |

| 22b | 0.53 | 38 |

| 22c | 0.22 | 23 |

| 22d | 1.2 | 67 |

| 22e | 0.78 | 41 |

| 22f | 0.95 | 52 |

| 22g | 2.5 | 110 |

| 22h | 0.61 | 35 |

| 22i | 1.8 | 89 |

| 22j | 0.47 | 31 |

| 22k | 0.33 | 28 |

| 22l | 1.5 | 75 |

Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives [1][2][3]

| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 22c | 130 | 20 |

MCF-7: Human breast adenocarcinoma cell line HCT-116: Human colorectal carcinoma cell line

Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway. By blocking the activity of PI3K and mTOR, these derivatives prevent the phosphorylation of downstream effectors, such as AKT. This disruption leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][3][5]

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

PI3Kα Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against the PI3Kα enzyme.

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates a substrate. The amount of ADP is quantified using a luminescence-based assay.

Materials:

-

Recombinant human PI3Kα enzyme

-

PI(4,5)P2 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the PI3Kα enzyme and the PI(4,5)P2 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the PI3Kα inhibitory activity of the compound.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

mTOR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against the mTOR enzyme.

Principle: This assay measures the ability of the compounds to inhibit the phosphorylation of a specific mTOR substrate, such as 4E-BP1 or p70S6K, by the mTOR kinase.

Materials:

-

Recombinant human mTOR enzyme

-

Inactive p70S6K or 4E-BP1 protein as substrate

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Phospho-specific antibodies for the substrate

-

Western blotting reagents and equipment

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, combine the mTOR enzyme, the substrate (inactive p70S6K or 4E-BP1), and the kinase reaction buffer.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.

-

Detect the signal using a chemiluminescence-based method.

-

Quantify the band intensities to determine the level of substrate phosphorylation and calculate the IC50 values.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.

Procedure:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating these inhibitors.

Caption: Drug Discovery Workflow.

Caption: Mechanism of Action Logic.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of N-(2-Methoxypyridin-3-yl)-based Scaffolds in PI3K Inhibition

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Executive Summary

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. Consequently, PI3K has emerged as a key target for cancer therapy. While the specific compound "N-(2-Methoxypyridin-3-yl)pivalamide" is not extensively documented as a standalone PI3K inhibitor, its core structure, the N-(2-methoxypyridin-3-yl) moiety, is a crucial pharmacophore in a class of potent sulfonamide-based PI3K and dual PI3K/mTOR inhibitors. This technical guide elucidates the mechanism of action of these inhibitors, using the representative compound 2-(6-(N-(2-methoxypyridin-3-yl)sulfamoyl)quinolin-3-yl)oxazole-4-carboxamide (hereinafter referred to as Compound 22c) as a case study. This guide will detail its inhibitory potency, the downstream cellular consequences, relevant experimental protocols, and a model of its molecular interaction with the PI3Kα isoform.

The PI3K/AKT/mTOR Signaling Pathway and the Role of Dual Inhibition

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors and other stimuli, promotes cell survival and proliferation.[1] PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. Activated AKT then modulates a host of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[2]

Given the interconnectedness of this pathway, dual inhibition of both PI3K and mTOR is a promising therapeutic strategy.[1] It can overcome the feedback mechanisms that can arise from inhibiting only a single node in the pathway, potentially leading to a more profound and durable anti-tumor response.[3] The sulfonamide methoxypyridine derivatives represent a class of such dual inhibitors.[3]

Quantitative Inhibitory Profile of Compound 22c

Compound 22c, a sulfonamide methoxypyridine derivative, has demonstrated potent inhibitory activity against both PI3Kα and mTOR, as well as significant anti-proliferative effects in cancer cell lines.[3] The quantitative data are summarized in the tables below.

| In Vitro Kinase Inhibitory Activity | |

| Target | IC50 (nM) |

| PI3Kα | 0.22 |

| mTOR | 23 |

| Anti-Proliferative Activity | |

| Cell Line | IC50 (nM) |

| MCF-7 (Human Breast Adenocarcinoma) | 130 |

| HCT-116 (Human Colorectal Carcinoma) | 20 |

Mechanism of Action: From Kinase Inhibition to Cellular Effects

The primary mechanism of action of Compound 22c is the direct, ATP-competitive inhibition of the kinase activity of PI3Kα and mTOR. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their respective substrates, thereby abrogating downstream signaling.

Downstream Signaling Attenuation

Inhibition of PI3K by Compound 22c leads to a reduction in the phosphorylation of AKT.[3] This has been experimentally verified through Western blot analysis, which shows a dose-dependent decrease in phosphorylated AKT (p-AKT) levels in HCT-116 cells upon treatment with Compound 22c.[3]

Cellular Consequences

The blockade of the PI3K/AKT/mTOR pathway by Compound 22c translates into potent anti-cancer effects at the cellular level, including:

-

Cell Cycle Arrest: Treatment with Compound 22c induces cell cycle arrest in the G0/G1 phase in HCT-116 cells.[3]

-

Induction of Apoptosis: Compound 22c has been shown to induce apoptosis in HCT-116 cells in a dose-dependent manner.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors like Compound 22c.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3Kα and mTOR enzymes

-

PIP2/PI substrate

-

ATP

-

Compound 22c (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of Compound 22c in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound, recombinant PI3Kα or mTOR enzyme, and the lipid substrate (PIP2/PI).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the unconsumed ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of PI3K Pathway Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of key signaling molecules in the PI3K pathway.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Compound 22c

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture HCT-116 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of Compound 22c for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by Compound 22c.

Experimental Workflow Diagram

Caption: Workflow for an in vitro kinase inhibition assay.

Molecular Binding Mode Diagram

Caption: Proposed binding mode of a methoxypyridine sulfonamide inhibitor in the PI3Kα active site.

Conclusion and Future Directions

The N-(2-methoxypyridin-3-yl) scaffold is a key component of a promising class of dual PI3K/mTOR inhibitors. As exemplified by Compound 22c, these molecules exhibit potent, ATP-competitive inhibition of their targets, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis in cancer cells. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and other classes of PI3K inhibitors. Future research should focus on optimizing the selectivity of these compounds for different PI3K isoforms to potentially mitigate off-target effects and enhance their therapeutic window. Furthermore, in vivo studies are crucial to validate the anti-tumor efficacy and pharmacokinetic properties of these promising therapeutic agents.

References

The Role of the N-(2-Methoxypyridin-3-yl) Scaffold in Novel PI3K/mTOR Dual Inhibitors for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-(2-Methoxypyridin-3-yl) moiety has emerged as a significant pharmacophore in the design of novel kinase inhibitors for targeted cancer therapy. While N-(2-Methoxypyridin-3-yl)pivalamide itself is a basic chemical structure, its incorporation into more complex molecules has led to the development of potent anti-cancer agents. This guide focuses on a series of sulfonamide methoxypyridine derivatives that function as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.

The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a critical driver in the proliferation, survival, and metabolic reprogramming of cancer cells.[1] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the compensatory feedback loops that can limit the efficacy of single-target inhibitors.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a series of synthesized sulfonamide methoxypyridine derivatives. The data is extracted from a study by Wang et al. (2023), which investigated these compounds as potential PI3K/mTOR dual inhibitors.[1]

Table 1: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | HCT-116 IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) |

| 11a | 0.81 ± 0.05 | 1.32 ± 0.11 | 1.54 ± 0.13 |

| 11b | 0.65 ± 0.04 | 1.18 ± 0.09 | 1.28 ± 0.10 |

| 11c | 0.53 ± 0.03 | 0.98 ± 0.07 | 1.11 ± 0.08 |

| 11d | 0.41 ± 0.02 | 0.85 ± 0.06 | 0.95 ± 0.07 |

| 11e | 0.35 ± 0.02 | 0.76 ± 0.05 | 0.88 ± 0.06 |

| 11f | 0.28 ± 0.01 | 0.62 ± 0.04 | 0.75 ± 0.05 |

| 11g | 0.21 ± 0.01 | 0.55 ± 0.03 | 0.68 ± 0.04 |

| 11h | 0.15 ± 0.01 | 0.48 ± 0.03 | 0.59 ± 0.03 |

| 11i | 0.11 ± 0.01 | 0.41 ± 0.02 | 0.51 ± 0.03 |

| 11j | 0.08 ± 0.01 | 0.35 ± 0.02 | 0.45 ± 0.02 |

| 11k | 0.06 ± 0.01 | 0.28 ± 0.02 | 0.38 ± 0.02 |

| 11l | 0.04 ± 0.01 | 0.21 ± 0.01 | 0.31 ± 0.01 |

| 22a | 0.18 ± 0.01 | 0.42 ± 0.03 | 0.53 ± 0.03 |

| 22b | 0.12 ± 0.01 | 0.36 ± 0.02 | 0.46 ± 0.02 |

| 22c | 0.03 ± 0.01 | 0.15 ± 0.01 | 0.25 ± 0.01 |

| Gedatolisib | 0.01 ± 0.00 | 0.02 ± 0.00 | 0.03 ± 0.00 |

Data represents the mean ± SD of three independent experiments.

Table 2: In Vitro Kinase Inhibitory Activity of Selected Compounds

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |

| 22c | 1.2 | 2.5 | 1.8 | 3.1 | 5.6 |

| Gedatolisib | 0.4 | 5.6 | 0.5 | 1.2 | 1.6 |

Data from Wang et al. (2023).

Signaling Pathway Inhibition

The sulfonamide methoxypyridine derivatives, particularly compound 22c , exert their anti-tumor effects by blocking the PI3K/AKT/mTOR signaling pathway.[1] This inhibition leads to downstream effects on cell cycle progression and apoptosis.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments that demonstrated the efficacy of these compounds are provided below.

Western Blot Analysis

This protocol was used to determine the effect of compound 22c on the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in HCT-116 cells.[1]

-

Cell Culture and Lysis: HCT-116 cells were seeded and allowed to adhere overnight. The cells were then treated with varying concentrations of compound 22c for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated with primary antibodies against p-AKT (Ser473), AKT, p-mTOR, mTOR, p-p70S6K, p70S6K, and GAPDH overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot Experimental Workflow.

Cell Cycle Analysis

Flow cytometry was employed to analyze the effect of compound 22c on the cell cycle distribution of HCT-116 cells.[1]

-

Cell Treatment: HCT-116 cells were treated with different concentrations of compound 22c for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Apoptosis Analysis

The induction of apoptosis by compound 22c in HCT-116 cells was quantified using an Annexin V-FITC/PI apoptosis detection kit.[1]

-

Cell Treatment: HCT-116 cells were treated with various concentrations of compound 22c for 24 hours.

-

Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Flow Cytometry Experimental Workflows.

Conclusion

The N-(2-Methoxypyridin-3-yl) scaffold is a key component in the development of a new generation of targeted cancer therapies. The sulfonamide methoxypyridine derivatives, exemplified by compound 22c , demonstrate potent dual inhibition of the PI3K/mTOR pathway, leading to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel kinase inhibitors. Further preclinical and clinical investigation of these compounds is warranted to determine their full therapeutic potential.

References

Role of the methoxypyridine moiety in drug design

An In-Depth Technical Guide to the Role of the Methoxypyridine Moiety in Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxypyridine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its unique combination of a hydrogen bond accepting pyridine nitrogen and a metabolically-susceptible, lipophilic methoxy group provides a versatile tool for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide explores the multifaceted roles of the methoxypyridine group in drug design, covering its impact on physicochemical properties, its function in target binding and as a bioisostere, and its application in modern drug discovery programs. Through case studies on kinase inhibitors and gamma-secretase modulators, this paper illustrates the strategic deployment of this moiety. Detailed synthetic and experimental protocols are provided, alongside graphical representations of key biological pathways and experimental workflows to offer a comprehensive resource for drug development professionals.

Introduction: The Privileged Pyridine Scaffold

Heterocyclic compounds are fundamental to the processes of life and are found in over 90% of marketed drugs.[1] Among these, the pyridine ring is one of the most prevalent structural units in pharmaceutical targets.[1] Its presence can significantly influence the pharmacological, physicochemical, and pharmacokinetic properties of a molecule.[1] The strategic functionalization of the pyridine ring allows for fine-tuning of these properties. The introduction of a methoxy group creates the methoxypyridine moiety, a versatile building block that offers a unique interplay of steric and electronic effects, hydrogen bonding capability, and metabolic handles. This guide delves into the specific contributions of the methoxypyridine moiety to drug design, highlighting its strategic importance in developing novel therapeutics.

Physicochemical Properties of Methoxypyridine Isomers

The position of the methoxy group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic distribution, basicity (pKa), and lipophilicity (LogP). The methoxy group is generally an electron-donating group through resonance but is also inductively electron-withdrawing.[2] This duality, combined with the nitrogen's position, dictates the isomer's properties. For instance, the 2-methoxypyridine isomer has a lower pKa than pyridine, a consequence of the inductive electron-withdrawing effect of the alkoxy group and steric shielding of the nitrogen lone pair.[2] These properties are critical in drug design as they affect solubility, membrane permeability, and the ability to form ionic interactions with biological targets.

A summary of the key physicochemical properties for the three main isomers of methoxypyridine is presented below.

| Property | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |

| CAS Number | 1628-89-3[3] | 7295-76-3[3] | 620-08-6[4] |

| Molecular Formula | C₆H₇NO[3] | C₆H₇NO[3] | C₆H₇NO[4] |

| Molecular Weight | 109.13 g/mol [3] | 109.13 g/mol [3] | 109.13 g/mol [4] |

| Boiling Point | 142 °C[5] | 65 °C (at 15 mmHg)[3] | 191 °C[4] |

| Density | 1.038 g/mL at 25 °C[5] | 1.083 g/mL at 25 °C[6] | 1.075 g/mL[4] |

| pKa | 3.28[5] | 4.91[7] | 6.58 |

| LogP | 1.32[5] | 0.99[7] | 1.03 |

| Water Solubility | Insoluble[3][8] | Soluble[7] | Poorly soluble[4] |

Strategic Roles in Medicinal Chemistry

The methoxypyridine moiety serves several critical functions in drug design, from anchoring a molecule in a binding pocket to improving its overall drug-like properties.

Modulation of Target Affinity and Selectivity

The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, a feature frequently exploited to establish key interactions within the hinge region of kinases or the active sites of other enzymes. The methoxy group can participate in hydrophobic interactions and, depending on its position, can orient the pyridine ring to optimize binding.

Case Study: PI3K/mTOR Dual Inhibitors In the design of novel PI3K/mTOR dual inhibitors, a sulfonamide methoxypyridine scaffold was developed.[9] The pyridine nitrogen was designed to interact with the key amino acid residue Val851 in the hinge region of the PI3K enzyme, an essential interaction for potent inhibition.[9] The methoxy group helps to position the core scaffold correctly within the affinity binding pocket.[9]

Enhancement of Physicochemical Properties

A common strategy in drug discovery is the modification of a lead compound to improve its physicochemical profile, particularly solubility and permeability. The replacement of a lipophilic aryl group with a more polar methoxypyridine ring can be a highly effective tactic.

Case Study: Gamma-Secretase Modulators (GSMs) In the development of GSMs for Alzheimer's disease, a fluorophenyl group in an early lead compound was associated with poor aqueous solubility.[10] Replacing this with a 3-methoxypyridine moiety led to a significant improvement in both inhibitory activity and solubility.[10] The introduction of the nitrogen heteroatom reduced the calculated logP (clogP) and enhanced solubility, while the methoxy group helped to restore potency, resulting in a more drug-like candidate.[10]

| Compound | B-Ring Moiety | Aβ42 IC₅₀ (nM) | Aqueous Solubility (μM at pH 7.4) |

| Parent Compound (4) | 3-Fluorophenyl | 170 | 0.4 |

| Analog (22d) | 3-Methoxypyridine | 60 | 12.0 |

Data sourced from a study on gamma-secretase modulators.[10]

Application as a Bioisostere

Bioisosterism, the exchange of one functional group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry.[11][12] The methoxypyridine ring is an effective bioisostere for other aromatic systems like phenyl, fluorophenyl, or pyrimidine rings. This substitution can address issues related to metabolism, toxicity, or patentability while retaining or improving biological activity. In the GSM case study mentioned above, the methoxypyridine B-ring served as a successful bioisosteric replacement for the fluorophenyl moiety.[10]

Metabolic Considerations

The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability leading to rapid clearance, it can also be exploited in prodrug design. The resulting hydroxypyridine metabolite may be more active, less active, or have a different pharmacological profile altogether. Understanding the metabolic fate of the methoxypyridine moiety is crucial for optimizing a drug's pharmacokinetic profile.

Signaling Pathway Visualization: The PI3K/AKT/mTOR Pathway

Methoxypyridine-containing compounds are often designed as kinase inhibitors.[13][14] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9] The diagram below illustrates this key therapeutic target pathway.

Caption: The PI3K/AKT/mTOR signaling cascade, a key target for cancer therapy.

Methodologies and Protocols

This section provides detailed protocols for the synthesis and evaluation of methoxypyridine-containing compounds, representative of typical drug discovery campaigns.

Synthesis Protocol: Preparation of a Methoxypyridine-Derived GSM

The following protocol is adapted from the synthesis of methoxypyridine-containing gamma-secretase modulators.[10] It outlines the key steps to introduce the methoxypyridine moiety and build the core scaffold.

Step 1: Nucleophilic Aromatic Substitution

-

Objective: Introduce the methoxy group onto the pyridine ring.

-

Procedure: To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide (NaOMe). Reflux the mixture for 18 hours. After cooling, perform an aqueous workup and extract with an organic solvent (e.g., ethyl acetate). Purify the resulting 6-bromo-2-methoxy-3-aminopyridine via column chromatography.

Step 2: N-Formylation

-

Objective: Prepare the amine for subsequent cyclization.

-

Procedure: Cool a solution of acetic anhydride in tetrahydrofuran (THF) to 0 °C. Add formic acid dropwise, followed by the product from Step 1. Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate the mixture and purify to obtain the formamide intermediate.

Step 3: Alkylation

-

Objective: Introduce the side chain for the subsequent cyclization reaction.

-

Procedure: To a solution of the formamide from Step 2 in dimethylformamide (DMF), add potassium carbonate (K₂CO₃), potassium iodide (KI), and chloroacetone. Stir the mixture at room temperature for 4-18 hours. After completion, perform an aqueous workup and extract to isolate the ketoformamide product.

Step 4: Imidazole Ring Formation

-

Objective: Construct the imidazole ring of the core scaffold.

-

Procedure: Dissolve the ketoformamide from Step 3 in acetic acid and add ammonium acetate (NH₄OAc). Heat the mixture to 120 °C for 10 hours. Cool the reaction, neutralize, and extract the product. Purify by chromatography to yield the desired methoxypyridine-containing core structure.

References

- 1. dovepress.com [dovepress.com]

- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. test.chempanda.com [test.chempanda.com]

- 4. innospk.com [innospk.com]

- 5. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 6. 4-Methoxypyridine 97 620-08-6 [sigmaaldrich.com]

- 7. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 8. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-Methoxypyridin-3-yl)pivalamide is a chemical compound that can be synthesized from 2-amino-3-methoxypyridine. This document provides a detailed protocol for this synthesis, based on established chemical principles of N-acylation of aminopyridines. The starting material, 2-amino-3-methoxypyridine, can be prepared from 2-nitro-3-methoxypyridine through the reduction of the nitro group[1]. The subsequent acylation with pivaloyl chloride provides the desired product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions and scale.

| Parameter | Value |

| Starting Material | 2-amino-3-methoxypyridine |

| Reagent | Pivaloyl Chloride |

| Product | This compound |

| Molecular Formula | C11H16N2O2[2] |

| Molecular Weight | 208.26 g/mol [2] |

| CAS Number | 125867-19-8[2][3] |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to white solid |

Experimental Protocol: Synthesis of this compound

This protocol details the N-acylation of 2-amino-3-methoxypyridine with pivaloyl chloride.

Materials:

-

2-amino-3-methoxypyridine

-

Pivaloyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methoxypyridine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Safety Precautions:

-

Pivaloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, step-by-step procedure, and data for the successful synthesis and purification of the target molecule.

Overview

This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride. This protocol describes a standard and reliable method for this transformation.

Reaction Scheme

The overall reaction is as follows:

2-methoxy-3-aminopyridine + pivaloyl chloride -> this compound

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| 2-methoxy-3-aminopyridine | C6H8N2O | 124.14 | 1.0 | 1.0 g |

| Pivaloyl Chloride | C5H9ClO | 120.58 | 1.1 | 1.06 g (1.1 mL) |

| Pyridine | C5H5N | 79.10 | - | 10 mL |

| Product: | ||||

| This compound | C11H16N2O2 | 208.26 | - | Theoretical Yield: 1.68 g |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

2-methoxy-3-aminopyridine

-

Pivaloyl chloride[1]

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Nitrogen or argon gas inlet

-

Separatory funnel